![molecular formula C5H7F3N4 B15096091 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine](/img/structure/B15096091.png)
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group attached to the triazole ring significantly enhances the compound’s physicochemical and pharmacological properties due to the unique characteristics of the fluorine atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials. The reaction proceeds smoothly in the presence of acidic additives such as TsOH H₂O in toluene at 100°C for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability and efficiency of the multi-component reaction mentioned above make it a promising candidate for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. The reactions typically occur under acidic conditions with additives such as TsOH H₂O in toluene .
Major Products Formed
The major products formed from these reactions include various trifluoromethyl-1,2,4-triazole derivatives, which have significant pharmaceutical and industrial applications .
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine has extensive applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various complex molecules.
Biology: Employed in the study of biological processes and as a ligand in biochemical assays.
Industry: Utilized in the development of agrochemicals and functional materials.
Wirkmechanismus
The mechanism of action of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to its targets, leading to various biological effects. For example, in anticancer studies, the compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Trifluoromethyl-1,2,4-triazole: Similar in structure but lacks the ethanamine group.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine: Contains a pyrazine ring instead of an ethanamine group.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Similar in structure but contains a thiophene ring instead of a triazole ring.
Uniqueness
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine is unique due to its specific combination of a trifluoromethyl group and an ethanamine group attached to the triazole ring. This unique structure imparts distinct physicochemical and pharmacological properties, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C5H7F3N4 |
|---|---|
Molekulargewicht |
180.13 g/mol |
IUPAC-Name |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)4-10-3(1-2-9)11-12-4/h1-2,9H2,(H,10,11,12) |
InChI-Schlüssel |
WPJBXEBBCVHLLN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C1=NC(=NN1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B15096025.png)
![methanesulfonic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate](/img/structure/B15096030.png)
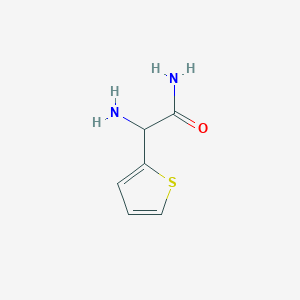
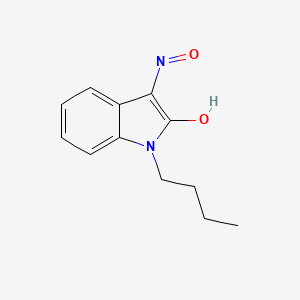
![1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B15096048.png)
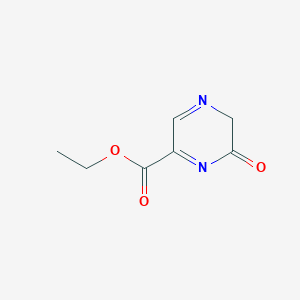

![Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B15096074.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B15096081.png)
![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B15096083.png)
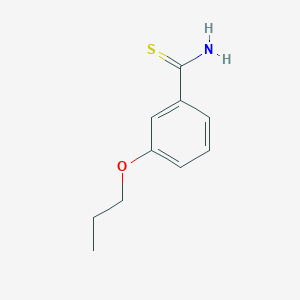
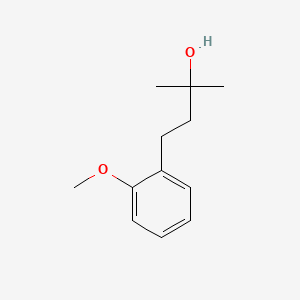

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15096106.png)
